1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

Regioselectivity Lipophilicity Fluorine Substitution Pattern

Procurement teams should select 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) when the 3,5-difluoro substitution pattern is critical for SAR studies, as the 3,4-difluoro regioisomer would confound interpretation due to altered electron distribution. The ortho-isobutoxy steric bulk combined with 3,5-difluoro electron withdrawal creates a unique electrophilic environment distinct from para-substituted acetophenones, making it essential for reaction development studies. Supplied at a benchmark purity of ≥98% to ensure reproducible outcomes in condensation, Grignard addition, or ketone reduction steps.

Molecular Formula C12H14F2O2
Molecular Weight 228.23 g/mol
CAS No. 1443335-87-2
Cat. No. B13082469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone
CAS1443335-87-2
Molecular FormulaC12H14F2O2
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1F)F)C(=O)C
InChIInChI=1S/C12H14F2O2/c1-7(2)6-16-12-10(8(3)15)4-9(13)5-11(12)14/h4-5,7H,6H2,1-3H3
InChIKeyXUZVJHNERMIYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) Procurement Profile: Physicochemical and Functional Baseline


1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) is a fluorinated aryl ketone with molecular formula C₁₂H₁₄F₂O₂ and a molecular weight of 228.23 g/mol . The compound features a phenyl ring bearing two fluorine substituents at the 3- and 5-positions and an isobutoxy group at the 2-position ortho to the acetyl group, placing it within the class of 2-alkoxy-3,5-difluoroacetophenone derivatives . As a synthetic intermediate and building block, it is commercially supplied at ≥98% purity and is intended exclusively for research and further manufacturing use, not for direct human or veterinary application . Its structural features confer a computed LogP of 3.2022, a topological polar surface area of 26.3 Ų, and four rotatable bonds, establishing a baseline physicochemical profile against which comparator compounds may be evaluated .

Why Generic Substitution of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone with Related Aryl Ketones Fails for Rigorous Research Applications


Interchanging 1-(3,5-difluoro-2-isobutoxyphenyl)ethanone with its closest positional isomers or non-fluorinated analogs introduces quantifiable deviations in electronic environment, lipophilicity, and steric accessibility that fundamentally alter reaction outcomes and biological target engagement. The 3,5-difluoro substitution pattern establishes a unique electron-deficient aromatic system with distinct regioselectivity in nucleophilic acyl substitution and condensation reactions compared to 3,4-difluoro isomers . Furthermore, the ortho-isobutoxy group introduces steric bulk adjacent to the carbonyl, modulating the reactivity of the acetyl moiety relative to unsubstituted or para-substituted acetophenone derivatives . The following section presents the limited but critical quantitative evidence delineating these differentiation dimensions, while explicitly noting that high-strength comparative biological and pharmacological data for this specific compound remain absent from the peer-reviewed and patent literature as of this analysis.

Quantitative Differentiation Evidence Guide for 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) Procurement Decisions


Regioisomeric Differentiation: 3,5-Difluoro vs. 3,4-Difluoro Substitution Pattern and LogP Variation

The 3,5-difluoro substitution pattern in 1-(3,5-difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) confers a computed LogP of 3.2022 . In contrast, the regioisomeric 1-(3,4-difluoro-5-isobutoxyphenyl)ethanone, while sharing the same molecular formula (C₁₂H₁₄F₂O₂) and molecular weight (228.23 g/mol), exhibits a distinct spatial arrangement of fluorine atoms that alters the electron density distribution across the aromatic ring and the electrostatic potential surrounding the carbonyl group . This regioisomeric difference directly impacts the compound's behavior in structure-activity relationship studies, where the precise positioning of fluorine substituents determines hydrogen-bonding capacity, metabolic stability, and target protein binding orientation .

Regioselectivity Lipophilicity Fluorine Substitution Pattern Medicinal Chemistry Building Blocks

Steric and Electronic Modulation: Ortho-Isobutoxy vs. Para-Isobutoxy Acetophenone Derivatives

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (MW 228.23 g/mol, LogP 3.2022) features the isobutoxy group positioned ortho to the acetyl moiety, creating steric hindrance adjacent to the reactive carbonyl center. This steric environment modulates the accessibility of nucleophiles during ketone derivatization reactions, distinguishing it from para-substituted acetophenone analogs such as 1-(4-isobutoxyphenyl)ethanone (MW 192.25 g/mol, LogP ≈ 2.62-3.1) [1][2], which lacks both fluorine substitution and ortho steric shielding. The combination of ortho-alkoxy steric bulk and 3,5-difluoro electron withdrawal in the target compound produces a unique carbonyl electrophilicity profile that differs markedly from non-fluorinated, para-substituted comparators in condensation and reduction reactions .

Steric Hindrance Carbonyl Reactivity Nucleophilic Addition Synthetic Intermediate Differentiation

Commercial Availability and Purity Specification for Procurement Benchmarking

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) is commercially available from multiple vendors with a minimum purity specification of 98% . This purity level meets the standard requirements for research-grade building blocks used in medicinal chemistry and chemical biology applications. In contrast, structurally related non-fluorinated comparators such as 1-(4-isobutoxyphenyl)ethanone are often supplied at lower purity grades (e.g., 95%) , and the regioisomeric 1-(3,4-difluoro-5-isobutoxyphenyl)ethanone, while available, lacks the ortho-isobutoxy substitution pattern that distinguishes the target compound's reactivity profile . The consistent 98% purity specification across suppliers provides a reliable procurement benchmark for researchers requiring reproducible synthetic outcomes.

Procurement Purity Specification Vendor Comparison Research-Grade Building Block

Validated Application Scenarios for 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Control

Researchers conducting SAR studies on fluorinated aryl ketone scaffolds should procure 1-(3,5-difluoro-2-isobutoxyphenyl)ethanone when the 3,5-difluoro substitution pattern is a critical design element. The distinct LogP (3.2022) and ortho-isobutoxy steric profile differentiate this compound from the 3,4-difluoro regioisomer . Substitution with the 3,4-difluoro analog would confound SAR interpretation due to altered electron density distribution and potential differences in target binding geometry. This scenario is directly supported by the regioisomeric differentiation evidence in Section 3, Evidence Item 1.

Synthetic Methodology Development Leveraging Ortho-Steric Modulation of Carbonyl Reactivity

This compound is appropriate for reaction development studies investigating the influence of ortho-alkoxy steric bulk on carbonyl addition and condensation reactions. The combination of ortho-isobutoxy steric hindrance and 3,5-difluoro electron withdrawal creates a unique electrophilic environment distinct from para-substituted acetophenones such as 1-(4-isobutoxyphenyl)ethanone . Synthetic chemists requiring this specific steric-electronic profile for methodology studies should select this compound over para-substituted alternatives. This scenario derives from the steric and electronic modulation evidence in Section 3, Evidence Item 2.

Building Block Procurement for Multi-Step Syntheses Requiring ≥98% Purity

Procurement teams supporting medicinal chemistry programs should source this compound when the synthetic route demands a 3,5-difluoro-2-isobutoxyacetophenone intermediate with a minimum purity specification of 98% . The consistent 98% purity across suppliers provides quality assurance for reproducible reaction outcomes in subsequent derivatization steps (e.g., condensation with amines, Grignard additions, or ketone reductions). This application scenario is supported by the commercial purity benchmarking evidence in Section 3, Evidence Item 3.

Fluorinated Fragment Library Construction for Biophysical Screening

This compound serves as a fluorinated fragment for inclusion in fragment-based drug discovery libraries, where the 3,5-difluorophenyl moiety confers enhanced metabolic stability and favorable physicochemical properties (LogP 3.2022, TPSA 26.3 Ų, H-bond donors 0, H-bond acceptors 2) compliant with fragment library design guidelines . The ortho-isobutoxy group provides a vector for fragment elaboration via ketone functionalization. This scenario is supported by the baseline physicochemical characterization in Section 1 and represents a class-appropriate application of fluorinated aryl ketone fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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